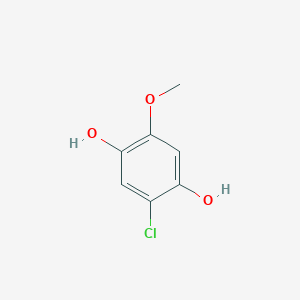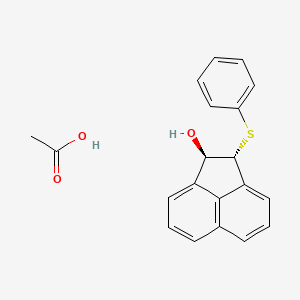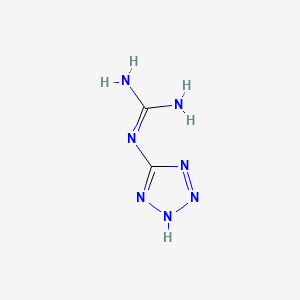![molecular formula C16H19Cl2N B14483368 3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride CAS No. 65972-27-2](/img/structure/B14483368.png)
3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride is a chemical compound with the molecular formula C16H19Cl2N. It is a derivative of aniline, where the aniline group is substituted with a 4-(4-chlorophenyl)butyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Butylaniline: Another aniline derivative with a butyl group instead of the 4-(4-chlorophenyl)butyl group.
4-Chloroaniline: An aniline derivative with a chlorine atom directly attached to the benzene ring.
Uniqueness
3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride is unique due to the presence of both the 4-(4-chlorophenyl)butyl group and the hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it suitable for specific research applications .
Properties
CAS No. |
65972-27-2 |
|---|---|
Molecular Formula |
C16H19Cl2N |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)butyl]aniline;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c17-15-10-8-13(9-11-15)4-1-2-5-14-6-3-7-16(18)12-14;/h3,6-12H,1-2,4-5,18H2;1H |
InChI Key |
PXPVUICBGBGXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCCC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


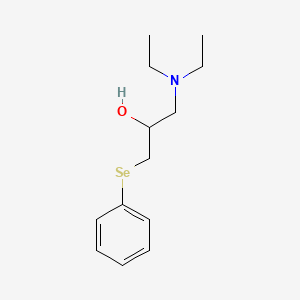
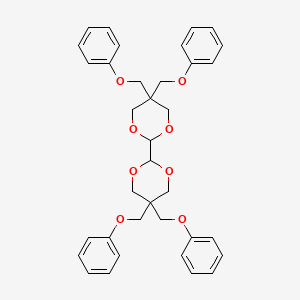
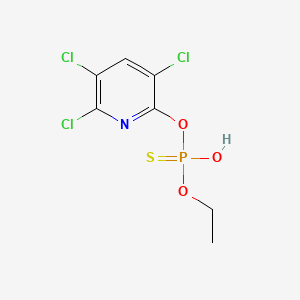
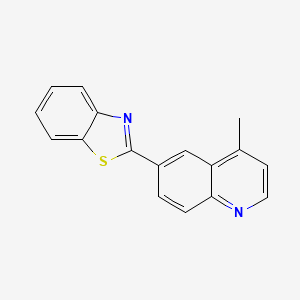
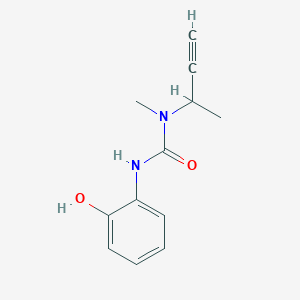
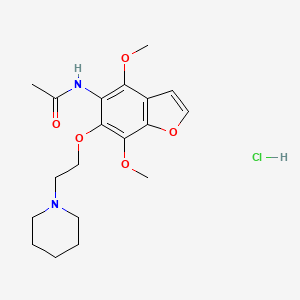
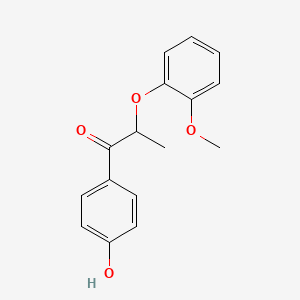
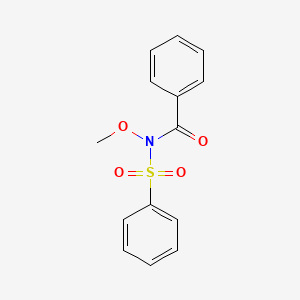
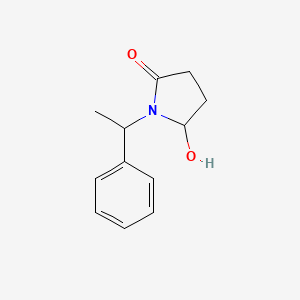
![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)
